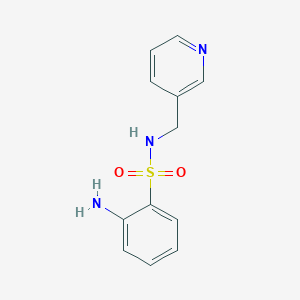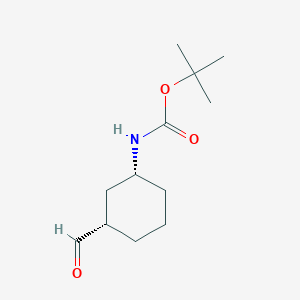
tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate: is an organic compound that features a tert-butyl group, a formyl group, and a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,3S)-3-formylcyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate is used in the synthesis of complex organic molecules, serving as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and to investigate the metabolic pathways of carbamate-containing compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require carbamate functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate involves the formation of a stable carbamate linkage, which can be hydrolyzed under acidic or basic conditions to release the active amine. The molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate
- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate is unique due to the presence of the formyl group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-formylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
InChI Key |
HFZOJUONOHDPHP-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



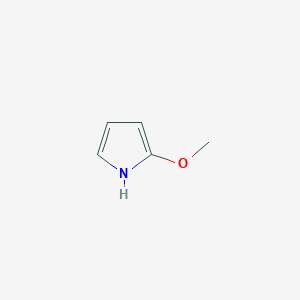
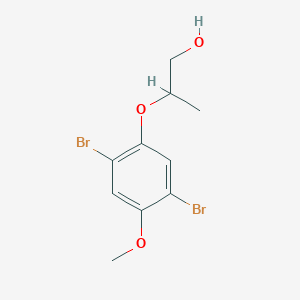
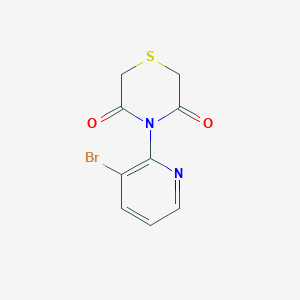
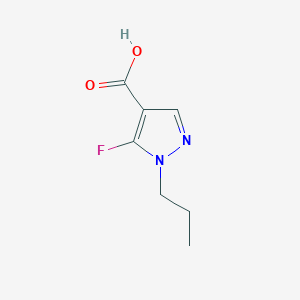
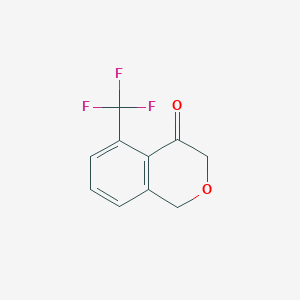
![3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12984282.png)
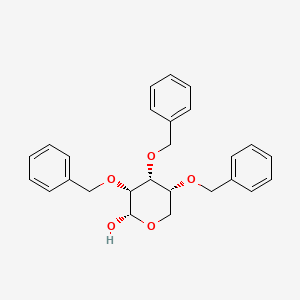

![(E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12984305.png)
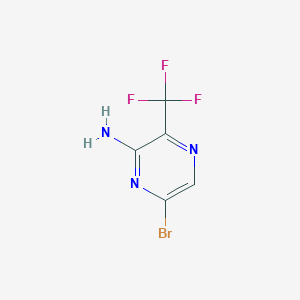
![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)
